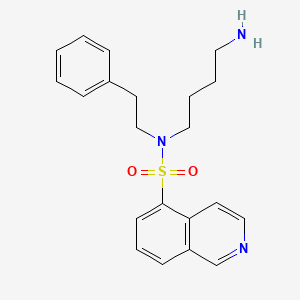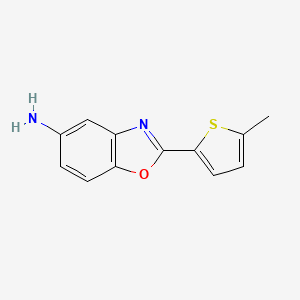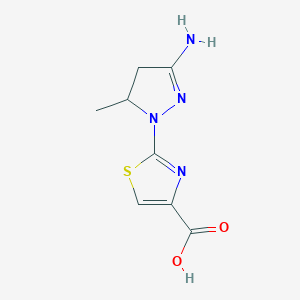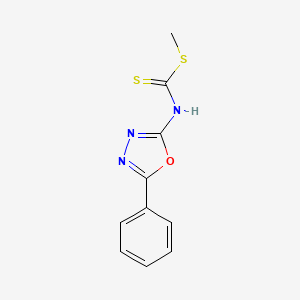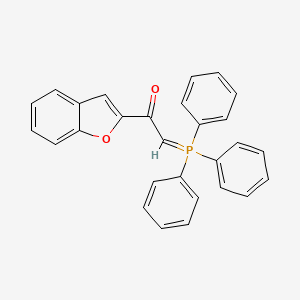
1-(1-Benzofuran-2-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzofuran-2-yl)-2-(triphenylphosphoranylidene)ethanone is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Vorbereitungsmethoden
The synthesis of 1-(Benzofuran-2-yl)-2-(triphenylphosphoranylidene)ethanone typically involves the construction of the benzofuran ring followed by the introduction of the triphenylphosphoranylidene group. One common synthetic route includes:
Formation of the Benzofuran Ring: This can be achieved through a free radical cyclization cascade, which is an efficient method for synthesizing complex polycyclic benzofuran compounds.
Introduction of the Triphenylphosphoranylidene Group: This step involves the reaction of the benzofuran derivative with triphenylphosphine under specific conditions to form the desired product.
Analyse Chemischer Reaktionen
1-(Benzofuran-2-yl)-2-(triphenylphosphoranylidene)ethanone undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Benzofuran-2-yl)-2-(triphenylphosphoranylidene)ethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Benzofuran-2-yl)-2-(triphenylphosphoranylidene)ethanone involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring is known to interact with various enzymes and receptors, leading to its biological effects . The triphenylphosphoranylidene group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-(Benzofuran-2-yl)-2-(triphenylphosphoranylidene)ethanone can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its anti-cancer properties.
What sets 1-(Benzofuran-2-yl)-2-(triphenylphosphoranylidene)ethanone apart is its unique combination of the benzofuran ring and the triphenylphosphoranylidene group, which may confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
23489-30-7 |
|---|---|
Molekularformel |
C28H21O2P |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
1-(1-benzofuran-2-yl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C28H21O2P/c29-26(28-20-22-12-10-11-19-27(22)30-28)21-31(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-21H |
InChI-Schlüssel |
ZNDWFGMSRDNHFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=CC(=O)C2=CC3=CC=CC=C3O2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)
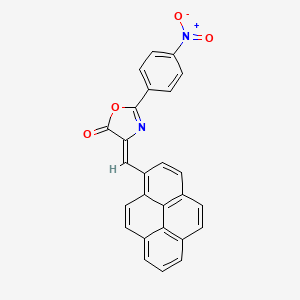
![Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate](/img/structure/B15210826.png)
![Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B15210834.png)

![5-[1-(4-Methylphenoxy)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B15210842.png)
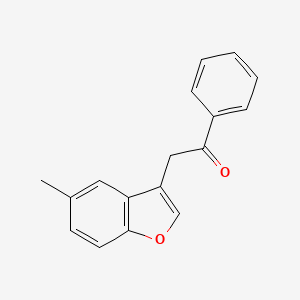
![Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]-](/img/structure/B15210850.png)
